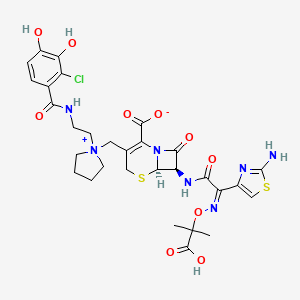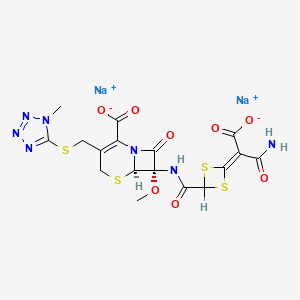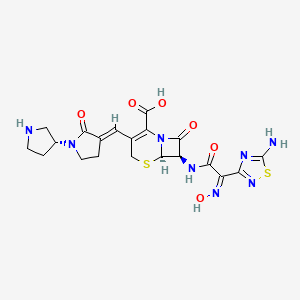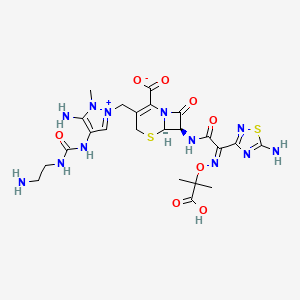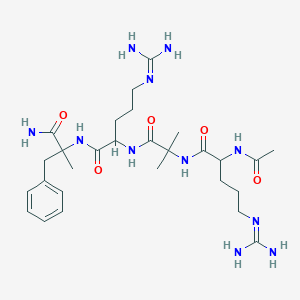
CHMFL-BTK-01
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHMFL-BTK-01, also known as compound 9, is a highly selective irreversible BTK inhibitor . It has an IC50 of 7 nM and potently inhibits BTK Y223 auto-phosphorylation .
Molecular Structure Analysis
The molecular structure of CHMFL-BTK-01 is C38H41N5O5 . Its exact mass is 647.31 and its molecular weight is 647.776 .Physical And Chemical Properties Analysis
The physical and chemical properties of CHMFL-BTK-01 include a molecular formula of C38H41N5O5 and a molecular weight of 647.776 . The exact mass is 647.31 .Aplicaciones Científicas De Investigación
Selective Inhibition of Bruton's Tyrosine Kinase (BTK)
CHMFL-BTK-01 is a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, designed through a structure-based drug approach. It effectively targets the Cys481 residue in BTK, differentiating it from other kinases such as BMX, JAK3, and EGFR that bear similar active cysteine residues. This compound has demonstrated a potent inhibition capacity (IC50: 7 nM) and high selectivity in kinase profiling, making it a promising tool for exploring BTK-related pathology in scientific research (Liang et al., 2017).
Application in Rheumatoid Arthritis (RA) Research
CHMFL-BTK-01 has been studied in the context of rheumatoid arthritis (RA), where BTK plays a significant role in B cell receptor-mediated inflammatory signaling. This compound has shown efficacy in blocking anti-IgM stimulated BCR signaling in cell lines, significantly inhibiting the production of inflammatory factors like TNF-α in human PBMC cells. Its high specificity makes CHMFL-BTK-01 a useful pharmacological tool for understanding BTK-mediated signaling in RA pathology (Wu et al., 2017).
Inhibition of Auto-phosphorylation and Induction of Apoptosis
Research indicates that CHMFL-BTK-01 can potently inhibit BTK Y223 auto-phosphorylation and induce apoptosis in various cell lines. The compound has shown effectiveness in arresting the cell cycle in the G0/G1 phase, which is crucial for understanding the molecular mechanisms underlying certain pathological conditions and could potentially guide therapeutic strategies (Liang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
2095280-64-9 |
|---|---|
Nombre del producto |
CHMFL-BTK-01 |
Fórmula molecular |
C38H41N5O5 |
Peso molecular |
647.776 |
Nombre IUPAC |
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
Clave InChI |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CHMFL-BTK-01 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
